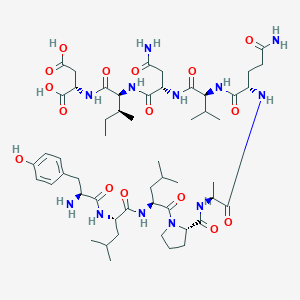
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a chiral molecule that has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of inflammatory cytokines, modulation of oxidative stress, and regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, prevent oxidative damage, and improve cognitive function in animal models. It has also been found to have anti-tumor properties and may have potential applications in cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is its chiral nature, which allows for the study of enantiomer-specific effects. However, the synthesis process can be challenging and time-consuming, which may limit its use in some research applications.
Future Directions
There are several future directions for the study of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate. One potential area of research is the development of more efficient synthesis methods to increase its availability for scientific research. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, the study of the enantiomer-specific effects of (S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate may provide valuable insights into its potential applications in various scientific fields.
Conclusion
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate is a chiral molecule that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit various biochemical and physiological effects and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate can be synthesized through a multistep process involving the reaction of tert-butyl acrylate with ethylamine, followed by cyclization with sodium hydride. The resulting product is then subjected to a resolution process using a chiral acid to obtain the desired enantiomer.
Scientific Research Applications
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-7-6-8-13(9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLKOLOJLBQDZ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-tert-butyl 2-ethyl pyrrolidine-1,2-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


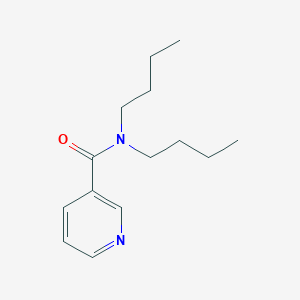
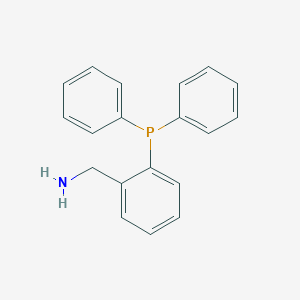
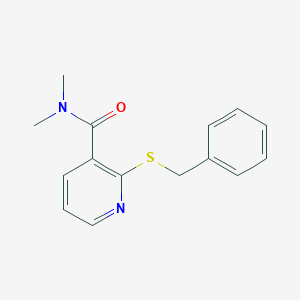
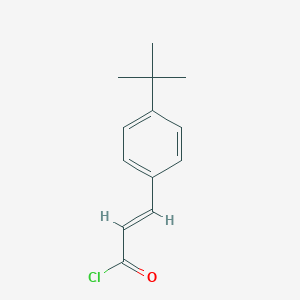
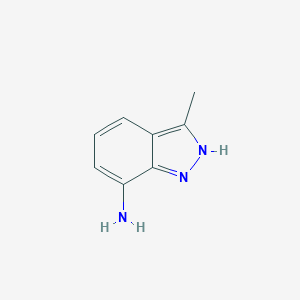
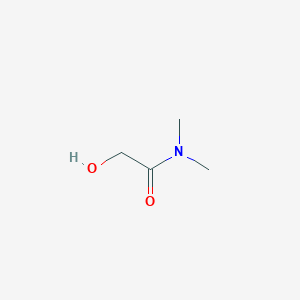

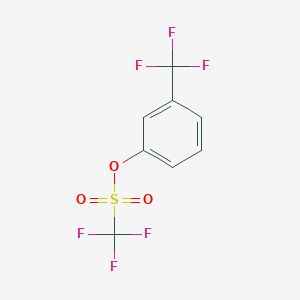
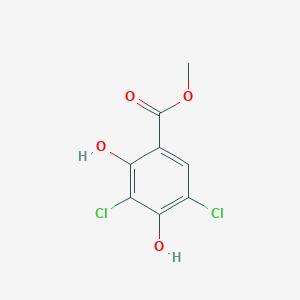
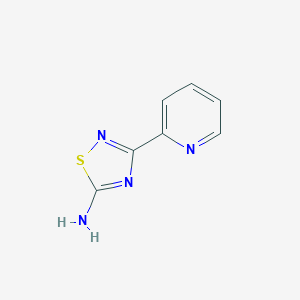
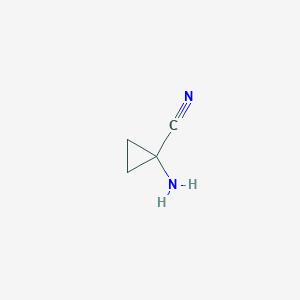
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
